5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
p-Fluoro Prasugrel Hydrochloride, also known as Prasugrel, is a P2Y12 platelet inhibitor . The primary target of Prasugrel is the P2Y12 type ADP receptors on platelets .
Mode of Action
Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, thus preventing the activation of the GPIIb/IIIa receptor complex . As a result, the ADP-mediated activation and aggregation of platelets are inhibited .
Pharmacokinetics
Prasugrel has a bioavailability of ≥79% . The active metabolite of Prasugrel has a protein binding of 98% . The elimination half-life of Prasugrel is 7 hours (range 2 hours to 15 hours) . It is excreted in urine (~68% inactive metabolites) and feces (27% inactive metabolites) .
Result of Action
The result of Prasugrel’s action is the inhibition of ADP-mediated platelet activation and aggregation . This reduces the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) who are to be managed with percutaneous coronary intervention (PCI) .
Action Environment
The action of Prasugrel can be influenced by environmental factors. For instance, the presence of proton pump inhibitors (PPIs) can affect the bioavailability of Prasugrel . Also, the solubility of Prasugrel Hydrochloride is higher than that of Prasugrel base across the gastrointestinal pH range . Therefore, higher bioavailability is obtained for Prasugrel Hydrochloride compared with Prasugrel base when it is given to subjects whose gastric pH is >6 at the time of dosing .
Biochemical Analysis
Biochemical Properties
The p-Fluoro Prasugrel Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to irreversibly bind to P2Y12 receptors, a type of purinergic receptor on platelets . This interaction inhibits platelet activation and aggregation, which is critical in preventing thrombotic cardiovascular events .
Cellular Effects
p-Fluoro Prasugrel Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation .
Molecular Mechanism
The molecular mechanism of action of p-Fluoro Prasugrel Hydrochloride involves its irreversible binding to the P2Y12 receptors on platelets . This binding inhibits the activation of these receptors, thereby preventing platelet aggregation. This mechanism of action is critical for the compound’s role in preventing thrombotic cardiovascular events .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prasugrel Hydrochloride involves multiple steps, including the formation of the thienopyridine core, cyclopropylation, and acetylation. The key steps include:
Formation of the Thienopyridine Core: This is typically achieved through a cyclization reaction involving a thioamide and a halogenated pyridine derivative.
Cyclopropylation: Introduction of the cyclopropyl group is done via a cyclopropanation reaction using a suitable cyclopropylating agent.
Acetylation: The final step involves acetylation of the hydroxyl group to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of Prasugrel Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reagents, and efficient purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Prasugrel Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that can be further studied for their pharmacological properties .
Scientific Research Applications
Prasugrel Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying thienopyridine derivatives and their reactivity.
Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.
Medicine: Extensively used in clinical trials for its efficacy in preventing thrombotic events in patients with cardiovascular diseases.
Industry: Utilized in the development of new antiplatelet drugs and formulations.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor with a similar mechanism of action.
Uniqueness
Prasugrel Hydrochloride is unique due to its rapid onset of action and higher potency compared to Clopidogrel. It also has a different metabolic pathway, leading to fewer drug interactions and a more predictable pharmacokinetic profile .
Properties
IUPAC Name |
[5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORROWWIWNJHRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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